molecular formula C11H18N2O2 B12455977 1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione

1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B12455977
M. Wt: 210.27 g/mol
InChI Key: WYPDZMIGVDJRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring and a piperidine ring The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the piperidine ring is a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine-2,5-dione derivative with a 4-methylpiperidine derivative under suitable conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acid derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the piperidine moiety.

    4-Methylpiperidine: A simpler analog without the pyrrolidine moiety.

    N-Methylpyrrolidine: A related compound with a methyl group on the nitrogen atom of the pyrrolidine ring.

Uniqueness

1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione is unique due to the presence of both the pyrrolidine and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential interactions with biological targets .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-[(4-methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H18N2O2/c1-9-4-6-12(7-5-9)8-13-10(14)2-3-11(13)15/h9H,2-8H2,1H3

InChI Key

WYPDZMIGVDJRCL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C(=O)CCC2=O

Origin of Product

United States

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